molecular formula C8H15NNaO9P B1140824 N-Acetyl-D-glucosamine 6-phosphate disodium salt CAS No. 102029-88-9

N-Acetyl-D-glucosamine 6-phosphate disodium salt

Cat. No. B1140824
M. Wt: 323.17
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-Acetyl-D-glucosamine derivatives, including its phosphate forms, involves chemical reactions that condense crystalline phosphoric acid with acetamido derivatives of D-glucose, followed by selective removal of protecting groups and separation of anomers. A notable example is the synthesis of N-acetyl-α- and β-D-glucosamine 1-phosphates, where the O-acetyl groups are removed to precipitate excess phosphoric acid as insoluble salts, followed by anion exchange resin separation to obtain the desired anomers (O’Brien, 1964).

Molecular Structure Analysis

The molecular structure of N-Acetyl-D-glucosamine 6-phosphate disodium salt is characterized by its acetyl-amino and phosphate functional groups attached to the glucose molecule. Structural analyses, such as X-ray crystallography, have provided insights into the enzyme mechanisms that involve this compound, highlighting the importance of the 2-amino function in its interactions with enzymes like glucosamine-6-phosphate synthase (Bearne & Blouin, 2000).

Chemical Reactions and Properties

N-Acetyl-D-glucosamine 6-phosphate disodium salt participates in biochemical reactions as a substrate for enzymes involved in the biosynthesis of UDP-N-acetylglucosamine. It is synthesized by the action of glucosamine-6-phosphate N-acetyltransferase, which transfers an acetyl group to glucosamine 6-phosphate. This enzymatic reaction is crucial for the production of N-acetyl-D-glucosamine 6-phosphate, an essential intermediate in the biosynthesis pathway (Wang et al., 2006).

Physical Properties Analysis

The physical properties of N-Acetyl-D-glucosamine 6-phosphate disodium salt, such as solubility, stability, and crystalline structure, are influenced by its molecular configuration and the presence of functional groups. These properties are critical for its biological function and its interaction with enzymes in metabolic pathways.

Chemical Properties Analysis

Chemically, N-Acetyl-D-glucosamine 6-phosphate disodium salt exhibits properties typical of phosphorylated sugars, including participation in glycosylation reactions and serving as a substrate for specific enzymes in metabolic pathways. Its acetyl group plays a vital role in enzyme specificity and reaction mechanisms, as demonstrated in studies on enzyme inhibitors and the synthesis of glucosamine derivatives (Bearne, 1996).

Scientific Research Applications

  • Synthesis and Enzymatic Activity : The chemical synthesis of N-acetyl-α- and β- D -glucosamine 1-phosphate, including its disodium salt form, is significant. Notably, the α anomer of this compound has been found active as a substrate for specific enzymes, while the β anomer is inactive (O’Brien, 1964).

  • Antidegenerative Activity in Osteoarthritis : Novel prodrugs of N-acetyl-(D)-glucosamine, including phosphate derivatives, have shown chondroprotective activity in vitro and may be promising leads for drug discovery in osteoarthritis treatment (Serpi et al., 2012).

  • Role in Murein Recycling in Bacteria : N-Acetyl-d-glucosamine is crucial in bacterial cell wall murein recycling, involving processes like phosphorylation and metabolism by glycolysis. Its role in bacterial cell wall synthesis highlights its importance in microbiology and potential antibiotic targets (Uehara & Park, 2004).

  • Immunosuppressive Effects : Glucosamine, including its N-acetyl derivative, exhibits immunosuppressive activities, influencing T-lymphoblasts and dendritic cells, and prolonging allogeneic cardiac allograft survival in vivo. This suggests potential use in immunotherapy (Ma et al., 2002).

  • Microbial Production for Industrial Use : Research in microbial production of N-acetylglucosamine using genetically engineered Bacillus subtilis indicates its potential for industrial-scale production, offering an environmentally friendly alternative to traditional extraction methods (Liu et al., 2013).

  • Potential in Drug Design : The structural and enzymatic study of glucosamine-6-phosphate N-acetyltransferase, crucial in the biosynthesis of N-acetyl-D-glucosamine 6-phosphate, provides insights that can aid in rational drug design, particularly in targeting fungal and bacterial pathogens (Brockhausen et al., 2016).

  • Biomedical Applications : Glucosamine and its derivatives, including N-acetyl glucosamine, have demonstrated pharmacological effects in treating osteoarthritis and other diseases due to their antioxidant and anti-inflammatory properties. Their modulation of inflammatory responses, particularly through the NF-κB pathway, expands their therapeutic potential (Dalirfardouei et al., 2016).

Safety And Hazards

N-Acetyl-D-glucosamine 6-phosphate disodium salt is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO9P.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIDKAUZPGVSRH-FROKLYQUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NNaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-glucosamine-6-phosphate disodium salt

CAS RN

102029-88-9
Record name N-Acetyl-D-glucosamine 6-phosphate disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
D Dai, Y Yang, J Yu, T Dang, W Qin, L Teng, J Ye… - Cell Death & …, 2021 - nature.com
… The mixed standard solution of N-acetyl-D-glucosamine-6-phosphate disodium salt (J&K Scientific) with a concentration of 5 mg/mL and 1-methylnicotinamide chloride (Sigma Aldrich) …
Number of citations: 45 www.nature.com
M Veiga-da-Cunha, T Sokolova… - Biochemical …, 2009 - portlandpress.com
… Glycylglycine, L-glutamate, N-acetylmuramic acid and N-acetyl-D-glucosamine 6-phosphate disodium salt were from Sigma–Aldrich. Molecular biology DNA-modifying enzymes and …
Number of citations: 24 portlandpress.com
Q Qin, B Wang, M Chang, Z Zhou, X Shi… - Journal of Chromatography …, 2016 - Elsevier
… d-mannose-6-phosphate disodium salt hydrate (M6P) and N-Acetyl-d-glucosamine-6-phosphate disodium salt (N-Acetyl-G6P) were purchased from J&K (Shanghai, China). Sodium …
Number of citations: 11 www.sciencedirect.com
ME Graham, M Thaysen-Andersen… - Journal of proteome …, 2011 - ACS Publications
… N-Acetyl-d-glucosamine-6-phosphate disodium salt and N-acetyl-d-glucosamine-1-phosphate disodium salt were from Sigma (Sydney, Australia). Antarctic alkaline phosphatase was …
Number of citations: 34 pubs.acs.org
X Qiu, AJ Fairbanks - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… General procedure B with p-nitrophenol (53 mg, 0.38 mmol), N-acetyl-D-glucosamine-6-phosphate disodium salt 9a (11 mg, 32 μmol), triethylamine (90 μL, 0.67 mmol, and then 2 × 18 …
Number of citations: 17 pubs.rsc.org

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